molecular formula C9H14ClNO3S B1430478 4-(2-Methoxyethanesulfonyl)aniline hydrochloride CAS No. 855949-06-3

4-(2-Methoxyethanesulfonyl)aniline hydrochloride

Cat. No.: B1430478
CAS No.: 855949-06-3
M. Wt: 251.73 g/mol
InChI Key: MWGZDJIXRZLDNY-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethanesulfonyl)aniline hydrochloride” is a chemical compound with the CAS Number: 855949-06-3 . It has a molecular weight of 251.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-((2-methoxyethyl)sulfonyl)aniline hydrochloride . The InChI code is 1S/C9H13NO3S.ClH/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9;/h2-5H,6-7,10H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound has a melting point of 194-196°C . It is a powder at room temperature .

Scientific Research Applications

In Situ Polymerization and Electrochemical Applications

  • Aniline sulfonic acid derivatives have been incorporated into the interlamellar space of layered double hydroxides (LDHs), showing potential for electrochemical applications through in situ polymerization processes. The incorporation of these derivatives allows for the exploration of new materials with improved electrochemical properties, indicating a path for the utilization of 4-(2-Methoxyethanesulfonyl)aniline hydrochloride in similar contexts (E. Moujahid, M. Dubois, J. Besse, F. Leroux, 2005).

Enhanced Redox Cyclability

  • Research on polyaniline derivatives has demonstrated that the introduction of sulfonic acid groups can significantly enhance redox cyclability. This suggests that similarly structured compounds like this compound could improve the performance of electroactive materials in redox applications, offering pathways for advancements in materials science and engineering (Eunkyoung Kim et al., 1994).

Water-Soluble and Self-Doped Polyaniline Derivatives

  • The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been explored to produce water-soluble and self-doped polyaniline derivatives. This research avenue indicates the potential for this compound to be used in the creation of novel polymers with enhanced solubility and electrical conductivity properties, which could be beneficial for various scientific applications (V. Prévost, A. Petit, F. Pla, 1999).

Nonlinear Optical Materials

  • The development of hyperbranched polymers with polar chromophores for nonlinear optics has been reported, where derivatives of aniline are utilized as nonlinear optical chromophores. This suggests a potential application for this compound in the synthesis of new materials for optical applications, highlighting its importance in the field of photonics and optoelectronics (Yadong Zhang, T. Wada, H. Sasabe, 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(2-methoxyethylsulfonyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGZDJIXRZLDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855949-06-3
Record name 4-(2-methoxyethanesulfonyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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